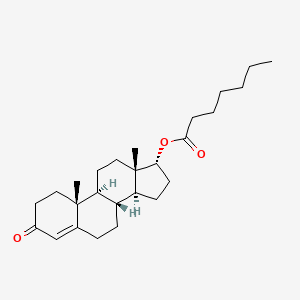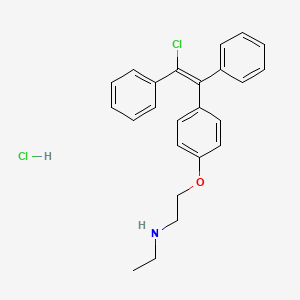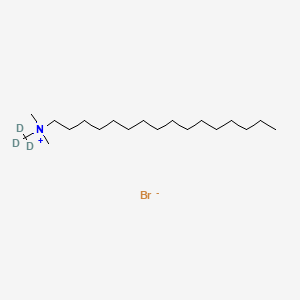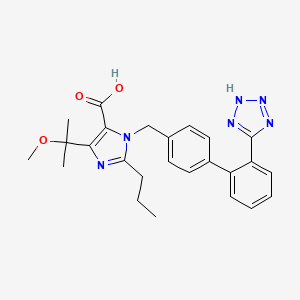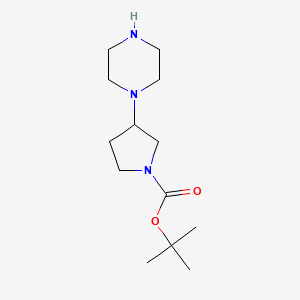
8-Debenzoylpaeoniflorin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Debenzoylpaeoniflorin is a natural product found in plants . It is a type of chemical entity and a subclass of pinane monoterpenoid . Its molecular mass is 376.136946968 dalton and its chemical formula is C₁₆H₂₄O₁₀ .
Synthesis Analysis
The synthesis of this compound involves a process catalyzed by glycosyltransferase and benzoyltransferase . The substrate of glycosyltransferase is paeoniflorgenin and the glycosyl donor is uridine diphosphate glucose. The substrate of benzoyltransferase is this compound and the benzoyl donor is benzoyl-CoA .Molecular Structure Analysis
The molecular structure of this compound is complex and there is a lack of sufficient understanding of the biosynthetic mechanism of the hemiketal–acetal linkage .Physical And Chemical Properties Analysis
This compound has a molecular weight of 376.36 and a molecular formula of C16H24O10 . It is a natural product from plants .科学的研究の応用
Antihyperglycemic Effects : 8-Debenzoylpaeoniflorin demonstrates significant blood sugar lowering effects in streptozotocin-treated rats. This hypoglycemic action is also observed in normoglycemic rats at specific dosages. Its antihyperglycemic activity, although lower than that of paeoniflorin, is noteworthy. This glucoside does not change plasma insulin in normoglycemic rats, indicating an insulin-independent action (Hsu, Lai, & Cheng, 1997).
Antimycobacterial Properties : Research indicates antimycobacterial activity against a panel of fast-growing mycobacteria. This suggests potential applications in treating infections caused by these types of bacteria (Stavri, Mathew, Bucar, & Gibbons, 2003).
Role in Paeoniflorin Biosynthesis : PoDPBT, a BAHD acyltransferase, catalyzes the benzoylation of this compound to paeoniflorin. This enzyme plays a crucial role in the modification stage of paeoniflorin biosynthesis, highlighting its importance in the production of paeoniflorin (Zhang et al., 2022).
Protective Effects Against DNA Damage : this compound, along with other compounds from Paeonia suffruticosa, showed protective effects against irradiation-induced cell death in HEK 293 cells. This suggests potential therapeutic applications in mitigating radiation-induced damage (He, Zhang, Peng, Yang, & Xiao, 2012).
Pharmacokinetic Study in Traditional Medicine : this compound has been identified in plasma following oral administration of Shimotsuto, a traditional Japanese Kampo medicine. This indicates its absorption into the bloodstream and potential contribution to the pharmacological action of Shimotsuto (Takiyama, Matsumoto, Sanechika, & Watanabe, 2021).
作用機序
Target of Action
8-Debenzoylpaeoniflorin, a monoterpene glycoside, is a natural product isolated from the dried root of Paeonia lactiflora Pall . It has been found to have antihyperglycemic activity . The primary target of this compound is the transient receptor potential ankyrin 1 (TRPA1) channel . TRPA1 is a member of the transient receptor potential (TRP) channel family and plays a crucial role in sensing environmental stimuli .
Mode of Action
This compound interacts with its target, TRPA1, and slightly activates it . This activation of TRPA1 by this compound could contribute to its pharmacological effects .
Biochemical Pathways
The biosynthesis of this compound involves a benzoyltransferase, which uses this compound as a substrate and benzoyl-CoA as a benzoyl donor .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound is absorbed into the blood following oral administration . It was found to have the second-highest plasma concentration following administration of Shimotsuto, a traditional Japanese Kampo medicine, indicating good bioavailability .
Result of Action
The activation of TRPA1 by this compound could contribute to its antihyperglycemic activity . This suggests that this compound may have potential therapeutic applications in the management of high blood sugar levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound in Paeonia lactiflora Pall is influenced by factors such as the plant’s distribution and other environmental conditions
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1R,2S,3R,5R,6R,8S)-6-hydroxy-2-(hydroxymethyl)-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O10/c1-13-4-15(22)7-2-16(13,14(7,5-18)12(25-13)26-15)24-11-10(21)9(20)8(19)6(3-17)23-11/h6-12,17-22H,2-5H2,1H3/t6-,7-,8-,9+,10-,11+,12-,13+,14+,15-,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXNSYGCFNCQRW-DKCIEBLWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)CO)OC5C(C(C(C(O5)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



